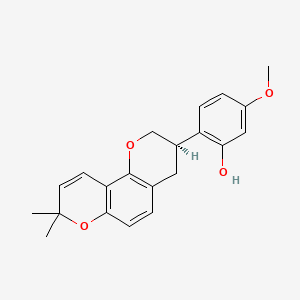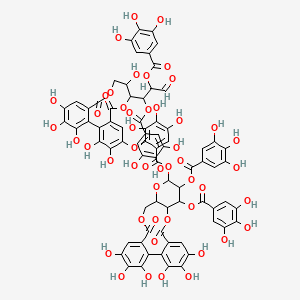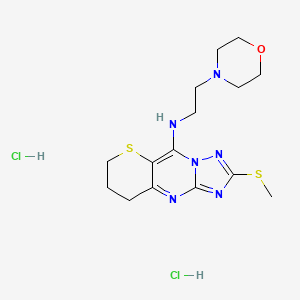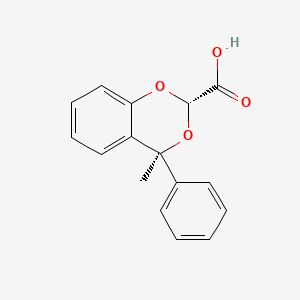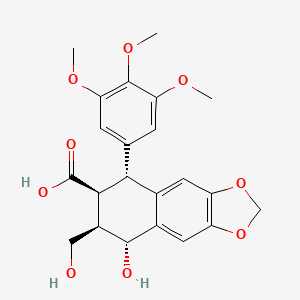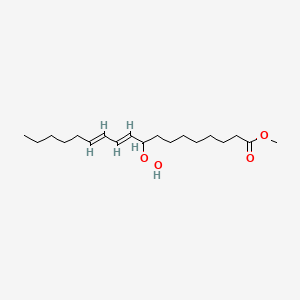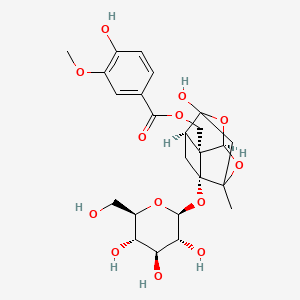
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(221)heptane, exo-(+/-)- is a synthetic organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure and the presence of a fluorinated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the pyridine ring: This step might involve nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.
科学的研究の応用
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(22
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- would depend on its specific interactions with biological targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.
類似化合物との比較
Similar Compounds
2-(2-Chloro-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Methyl-5-pyridyl)-7-azabicyclo(2.2.1)heptane: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, exo-(+/-)- can impart unique properties such as increased metabolic stability, enhanced binding affinity, and altered electronic properties compared to its analogs.
特性
CAS番号 |
163517-84-8 |
|---|---|
分子式 |
C11H13FN2 |
分子量 |
192.23 g/mol |
IUPAC名 |
(1R,2R,4S)-2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1 |
InChIキー |
DCJIJGZSYBOUGL-IVZWLZJFSA-N |
異性体SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)F |
正規SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



